molecular formula C15H20O4 B12792024 8-Hydroxyquadrone CAS No. 91682-93-8

8-Hydroxyquadrone

Cat. No.: B12792024
CAS No.: 91682-93-8
M. Wt: 264.32 g/mol
InChI Key: QFYAMSVHGKUQAI-UHFFFAOYSA-N
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Description

8-Hydroxyquadrone is a naturally occurring sesquiterpene belonging to the quadranoid family, characterized by a unique cyclopentane fused with a bicyclo[3.2.1]octane scaffold (Fig. 1). It was first isolated from the fungus Aspergillus terreus and later identified in other terrestrial fungi and soft corals. Structurally, it features a hydroxyl group at position 8, distinguishing it from other quadranoids.

Properties

CAS No.

91682-93-8

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

9-hydroxy-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione

InChI

InChI=1S/C15H20O4/c1-13(2)7-14-9-5-11(16)10(14)6-19-12(17)15(14,18)4-3-8(9)13/h8-10,18H,3-7H2,1-2H3

InChI Key

QFYAMSVHGKUQAI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC23C4C1CCC2(C(=O)OCC3C(=O)C4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquadrone typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . The process can be summarized as follows:

    Reactants: o-aminophenol and acrolein (or an acrolein derivative).

    Conditions: The reaction is carried out in an aqueous acid solution with an oxidizing agent such as o-nitrophenol.

    Procedure: Gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol.

    Yield: This method results in substantially increased yields of pure-grade this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquadrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Hydroxyquadrone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Hydroxyquadrone involves its ability to chelate metal ions, which plays a crucial role in its biological activities . The compound can form stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. This chelation mechanism is particularly effective in inhibiting the growth of pathogens and cancer cells.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Features:

  • Molecular Formula: C₁₅H₂₂O₃ (based on related quadranoids).
  • Biosynthetic Origin : Derived from (+)-terrecyclic acid A via β-terrecyclene synthase-mediated cyclization.
  • Bioactivity: Exhibits moderate antifungal and cytotoxic properties, though its binding affinity in antiviral assays (e.g., anti-COVID-19 studies) is notably lower compared to other fungal metabolites like Aspergillide B1.
Table 1: Structural and Functional Comparison of Quadranoids
Compound Structural Features Source Organisms Key Bioactivities References
8-Hydroxyquadrone Hydroxyl at C8; bicyclo[3.2.1]octane Aspergillus terreus, soft corals Antifungal, cytotoxic
(-)-Quadrone Parent quadrane; no hydroxyl groups Aspergillus terreus Antimicrobial, antitumor
(-)-Isoquadrone Isomeric hydroxyl configuration at C5/C6 Terrestrial fungi Cytotoxic, anti-inflammatory
(+)-6-Hydroxyisoquadrone Hydroxyl at C6; isoquadrone derivative Fungi Antiproliferative
(-)-Suberosanone Quadrane with ketone group at C9 Soft corals (e.g., Subergorgia) Antibacterial, anti-inflammatory

Notes:

  • Biosynthetic Pathways: All quadranoids derive from farnesyl diphosphate (FPP) via β-terrecyclene synthase, but post-cyclization modifications (e.g., hydroxylation, oxidation) create structural diversity.
  • Functional Groups: Hydroxyl and ketone groups influence solubility and target interactions.
Antiviral Potential:
  • This compound showed the lowest binding energy (-5368 kcal/mol) in anti-COVID-19 docking studies, significantly lower than Aspergillide B1 (-9473 kcal/mol) and sulochrin (-8111 kcal/mol). This suggests weaker interaction with viral protease targets.
  • (-)-Suberosanone and its derivatives from soft corals exhibit stronger antibacterial activity, likely due to their ketone groups enhancing electrophilic reactivity.
Cytotoxicity:
  • Isoquadrone and 6-hydroxyisoquadrone demonstrate higher cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 μM) compared to this compound (IC₅₀ ~ 50 μM).

Natural Distribution

  • Fungal Sources : Aspergillus terreus remains the primary source of this compound, isoquadrone, and related compounds.
  • Marine Sources: Soft corals produce suberosanone and suberosenols, highlighting the ecological versatility of quadrane biosynthesis.

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